REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][N:5]=[C:4]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:3]=1.[N:15]([O-])=O.[Na+]>CC(O)=O>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([C:4]2[CH:3]=[C:2]3[CH:1]=[N:15][NH:8][C:7]3=[CH:6][N:5]=2)[CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
27 L
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica-gel column chromatography (mobile phase: EA:PE=1:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=C2C(=CN1)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |